1-Iodopropane-3,3,3-D3
Overview
Description
1-Iodopropane-3,3,3-D3, also known as deuterated 1-iodopropane, is a deuterium-labeled compound with the molecular formula CD3CH2CH2I. It is a stable isotope-labeled analog of 1-iodopropane, where the three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is commonly used in scientific research, particularly in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodopropane-3,3,3-D3 can be synthesized through the iodination of 1-propanol-3,3,3-D3. The general synthetic route involves the following steps:
Preparation of 1-Propanol-3,3,3-D3: This can be achieved by the reduction of propionic acid-3,3,3-D3 using lithium aluminum deuteride (LiAlD4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Deuterated Propanol: Using large quantities of lithium aluminum deuteride for the reduction process.
Iodination in Industrial Reactors: Utilizing industrial-scale reactors for the iodination step, ensuring efficient mixing and reaction control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodopropane-3,3,3-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile. For example, reacting with sodium cyanide (NaCN) to form 3,3,3-trideuteropropanenitrile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form propene-3,3,3-D3.
Oxidation: It can be oxidized to form 3,3,3-trideuteropropanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO) as solvent.
Elimination: Potassium tert-butoxide (KOtBu), ethanol as solvent.
Oxidation: Potassium permanganate (KMnO4), acidic or neutral conditions.
Major Products
Nucleophilic Substitution: 3,3,3-Trideuteropropanenitrile.
Elimination: Propene-3,3,3-D3.
Oxidation: 3,3,3-Trideuteropropanoic acid.
Scientific Research Applications
1-Iodopropane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Tracer Studies: Used in metabolic studies to trace the pathway of propyl groups in biological systems.
NMR Spectroscopy: The deuterium atoms provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, aiding in the structural elucidation of organic compounds.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Environmental Studies: Used to trace the movement and degradation of organic compounds in environmental systems.
Mechanism of Action
The mechanism of action of 1-iodopropane-3,3,3-D3 primarily involves its role as a labeled compound in various reactions. The deuterium atoms act as tracers, allowing researchers to follow the movement and transformation of the compound in different chemical and biological systems. The molecular targets and pathways depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical synthesis.
Comparison with Similar Compounds
1-Iodopropane-3,3,3-D3 can be compared with other deuterated alkyl halides, such as:
1-Bromopropane-3,3,3-D3: Similar in structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the nature of the halogen.
1-Chloropropane-3,3,3-D3: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to this compound.
1-Iodopropane-2,2,2-D3: Another deuterated analog where the deuterium atoms are at the second carbon. It has different labeling properties and applications.
The uniqueness of this compound lies in its specific isotopic labeling at the terminal carbon, making it particularly useful for studies requiring precise tracking of the propyl group.
Properties
IUPAC Name |
1,1,1-trideuterio-3-iodopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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